molecular formula C9H15N3O2S B1371040 1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 1156111-10-2

1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No. B1371040
CAS RN: 1156111-10-2
M. Wt: 229.3 g/mol
InChI Key: VPEGENXFGPYIAK-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-amine, otherwise known as DTDTMP, is an organic compound that has been studied for its potential applications in scientific research. It is a relatively new compound, and its structure and properties have been studied in depth in recent years.

Scientific Research Applications

Reactivity and Synthetic Applications

  • Addition and Cycloaddition Reactions : Pyrazole derivatives, including compounds related to 1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-amine, exhibit reactivity in various addition and cycloaddition reactions. These reactions involve primary aromatic amines, dimethyl amine, and benzyl amine, leading to the formation of different adducts and compounds like rubazonic acid. These reactions are significant for exploring the scope of chemical reactions of pyrazole derivatives (Aly, Younes, Atta, & Metwally, 1997).

  • Multicomponent Synthesis : The compound's utility in multicomponent synthesis catalyzed by ionic liquids is notable. For instance, it is used in the efficient synthesis of pyridine-pyrimidines, demonstrating its versatility in creating complex heterocyclic structures (Rahmani et al., 2018).

  • Biological Activity Synthesis : A series of derivatives of this compound have been synthesized and screened for antibacterial activity. These derivatives show promise in medicinal chemistry, particularly in the development of new antibacterial agents (Al-Smaisim, 2012).

  • Catalysis in Organic Synthesis : It is used in l-proline-catalyzed domino reactions for synthesizing pyrazolo[3,4-b]pyridines. This highlights its role as a building block in complex organic synthesis processes (Gunasekaran, Prasanna, & Perumal, 2014).

Functional Material Development

  • Polymer Modification : The compound is used in the functional modification of poly vinyl alcohol/acrylic acid hydrogels. This application in material science demonstrates its potential in enhancing the properties of polymeric materials (Aly & El-Mohdy, 2015).

  • Nickel Catalysis in Polymerization : The pyrazole derivative has been used in nickel-catalyzed oligomerization and polymerization of ethylene. This illustrates its role in industrial chemical processes, particularly in the production of polymers (Obuah et al., 2014).

Miscellaneous Applications

  • Synthesis of Ligands and Complexes : It has been utilized in the synthesis of dinucleating ligands and bimetallic complexes. This application is crucial in coordination chemistry for creating compounds with specific properties (Röder et al., 2001).

  • Heterocyclic Compound Synthesis : Its use in the synthesis of a variety of heterocyclic compounds, such as pyrazole, pyridine, and pyrimidine derivatives, underscores its importance in the development of novel organic compounds (Fadda, Etman, El-Seidy, & Elattar, 2012).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-6-9(10)7(2)12(11-6)8-3-4-15(13,14)5-8/h8H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEGENXFGPYIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-amine
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1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-amine
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